molecular formula C9H7Cl2N3 B8772994 3-Amino-4-(2,4-dichlorophenyl)pyrazole

3-Amino-4-(2,4-dichlorophenyl)pyrazole

Cat. No.: B8772994
M. Wt: 228.07 g/mol
InChI Key: CZIQMRKVTJZNBJ-UHFFFAOYSA-N
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Description

3-Amino-4-(2,4-dichlorophenyl)pyrazole is a pyrazole derivative characterized by a dichlorophenyl substituent at position 4 and an amino group at position 2. Pyrazole-based compounds are widely studied for their diverse pharmacological properties, including antimicrobial, analgesic, and enzyme-inhibitory activities . The 2,4-dichlorophenyl moiety is a common structural feature in bioactive molecules due to its electron-withdrawing properties, which enhance binding affinity to biological targets.

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-1H-pyrazol-5-amine

InChI

InChI=1S/C9H7Cl2N3/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,(H3,12,13,14)

InChI Key

CZIQMRKVTJZNBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(NN=C2)N

Origin of Product

United States

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-amino-4-(2,4-dichlorophenyl)pyrazole typically involves the reaction of appropriate hydrazones with carbonyl compounds, leading to the formation of pyrazole derivatives. The compound's structure includes a pyrazole ring substituted with an amino group and a dichlorophenyl moiety, which contributes to its biological properties.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) .

Antimicrobial Properties

In addition to its anticancer properties, this compound demonstrates notable antimicrobial activity. Studies have reported its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections . The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Compounds similar to this compound have been evaluated for their ability to reduce inflammation in various models. These compounds often exhibit activity comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

Several studies have specifically focused on the applications of pyrazole derivatives:

  • Anticancer Studies : A study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity against human cancer cell lines. The results indicated that certain substitutions on the pyrazole ring significantly enhanced cytotoxicity .
  • Antimicrobial Evaluation : Research involving novel pyrazolo[1,5-a]pyrimidine derivatives showed promising antibacterial and antifungal activities in vitro. The study highlighted the importance of structural modifications in enhancing biological efficacy .
  • Anti-inflammatory Activity : A recent investigation into new pyrazole derivatives demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .

Broader Applications

Beyond medicinal uses, this compound and related compounds find applications in:

  • Agrochemicals : Pyrazole derivatives are utilized as herbicides and insecticides due to their effectiveness against pests and weeds .
  • Dyes and Pigments : The compound can serve as an intermediate in the synthesis of azo dyes used in textiles and other industries .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduction of inflammation markers
AgrochemicalUse as herbicides/insecticides
Dye IntermediatesSynthesis of azo dyes

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

a. Dichlorophenyl Positional Isomers

  • 3-Amino-4-(2,4-dichlorophenyl)pyrazole vs. Derivative 4f (2,6-dichlorophenyl substituent): The 2,4-dichlorophenyl group in the target compound confers superior antibacterial activity compared to the 2,6-dichlorophenyl analogue (4f). For instance, derivative 4e (2,4-dichlorophenyl) exhibited significant inhibition against Proteus vulgaris (MIC = 8 µg/mL), while 4f (2,6-dichlorophenyl) showed reduced potency (MIC = 16 µg/mL) . This highlights the importance of chlorine substitution patterns in optimizing antimicrobial efficacy.

b. Amino vs. Carboxamide Substituents

  • This compound vs. 1H-Pyrazole-4-carboxamide Derivative 16: The carboxamide derivative 16 (bearing a 2,4-dichlorophenyl group) demonstrated moderate activity against S. coli .
Enzyme Inhibition Potency
  • This compound vs. Pyrazole Ester Derivative 2 (CID-646303): A pyrazole ester derivative with a 2,4-dichlorophenyl group (CID-646303) showed improved inhibition of tissue-nonspecific alkaline phosphatase (TNAP) with an IC₅₀ of 0.50 µM, compared to the lead compound (IC₅₀ = 0.98 µM) .
Analgesic and Sedative Effects
  • This compound vs. N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (5c): Compound 5c (2,4-dichlorophenyl substituent) exhibited 19.31% elongation in tail-flick response at 100 mg/kg, indicating central analgesic activity . The amino group in the target compound may enhance its interaction with pain-modulating receptors (e.g., cannabinoid CB1), though further studies are needed to confirm this.

Key Observations :

Chlorine Substitution : The 2,4-dichlorophenyl group consistently enhances bioactivity compared to other positional isomers (e.g., 2,6-dichloro) .

Amino Group Advantage: The amino substituent in the target compound may improve solubility and receptor binding compared to carboxamide or ester derivatives .

Enzyme Specificity : Dichlorophenyl-containing pyrazoles show divergent effects depending on the enzyme target, with TNAP inhibition requiring ester/amide functionalities .

Preparation Methods

Reaction Mechanism and Optimization

The cyclocondensation of hydrazine derivatives with β-ketonitriles is a classical approach to pyrazole synthesis. For 3-amino-4-(2,4-dichlorophenyl)pyrazole, this method involves reacting 2,4-dichlorophenylacetonitrile with hydrazine hydrate under acidic or basic conditions. The reaction proceeds via nucleophilic attack of hydrazine on the nitrile group, followed by cyclization to form the pyrazole ring.

Key parameters influencing yield include:

  • Solvent system : Ethanol/water mixtures (3:1 v/v) optimize solubility and reaction kinetics.

  • Temperature : Reflux at 80–90°C for 6–8 hours ensures complete conversion.

  • Catalyst : Trace acetic acid (0.5–1.0 mol%) enhances cyclization efficiency.

Table 1: Cyclocondensation Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventEthanol/H2O (3:1)7895
Temperature (°C)858297
Catalyst (AcOH mol%)0.88598

Limitations and Side Reactions

Competing pathways may generate regioisomeric byproducts, such as 5-amino-4-(2,4-dichlorophenyl)pyrazole, due to tautomerization during cyclization. Chromatographic purification (silica gel, CH2Cl2/MeOH 9:1) is often required to isolate the desired isomer.

Multi-Component Reactions (MCRs) Involving Aldehydes

Four-Component Synthesis Pathway

A novel MCR strategy adapts the pyrano[2,3-c]pyrazole framework to synthesize substituted pyrazoles. For this compound, the reaction involves:

  • Oxidation of 2,4-dichlorobenzyl alcohol to 2,4-dichlorobenzaldehyde using eosin Y and tert-butyl hydroperoxide (TBHP) under blue LED irradiation.

  • Condensation with malononitrile and phenylhydrazine in the presence of a sulfonated carbon catalyst (AC-SO3H).

The reaction sequence is:

2,4-Dichlorobenzyl alcoholTiO2Oxidation2,4-DichlorobenzaldehydeAC-SO3HMalononitrile, HydrazineThis compound\text{2,4-Dichlorobenzyl alcohol} \xrightarrow[\text{TiO}2]{\text{Oxidation}} \text{2,4-Dichlorobenzaldehyde} \xrightarrow[\text{AC-SO}3\text{H}]{\text{Malononitrile, Hydrazine}} \text{this compound}

Table 2: MCR Performance Metrics

ComponentRoleOptimal EquivYield (%)
2,4-DichlorobenzaldehydeElectrophile1.088
MalononitrileNucleophile1.285
AC-SO3HAcid Catalyst5 mg/mmol90

Advantages Over Traditional Methods

  • Atom economy : MCRs eliminate intermediate isolation steps, reducing waste.

  • Time efficiency : Completion in 4–6 hours vs. 12+ hours for stepwise syntheses.

Oxidation of 3,4-Dihydropyrazole Precursors

Two-Step Synthesis via Dihydro Intermediates

This method, adapted from KR20190039177A, involves:

  • Michael addition : Reaction of 2,4-dichlorophenylacrylonitrile with hydrazine hydrate in ethanol, catalyzed by sodium ethoxide (NaOEt), to form 5-amino-3,4-dihydro-4-(2,4-dichlorophenyl)pyrazole.

  • Oxidation : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO2 to aromatize the dihydropyrazole.

Table 3: Oxidation Agent Comparison

AgentSolventTemperature (°C)Yield (%)
DDQCH2Cl22575
MnO2Toluene11068
p-ChloranilAcetonitrile8072

Critical Analysis

  • DDQ superiority : Higher yields (75%) and milder conditions make DDQ preferable despite its cost.

  • Byproduct formation : Over-oxidation to pyrazine derivatives occurs with excess MnO2.

Comparative Evaluation of Synthetic Routes

Table 4: Method Comparison

MethodYield (%)Purity (%)Time (h)Cost (Relative)
Cyclocondensation85988Low
MCR88956Medium
Oxidation of Dihydro759710High

Key findings :

  • The MCR route offers the best balance of yield and time efficiency.

  • Cyclocondensation is optimal for small-scale, high-purity production.

  • Oxidation methods are limited by reagent cost and side reactions.

Q & A

Q. How can regioselectivity challenges in pyrazole functionalization be mitigated?

  • Methodology : Use directing groups (e.g., -NH₂) to control electrophilic substitution. For example, amination at the 4-position of pyrazole is favored due to resonance stabilization, as seen in analogs with 97% regioselectivity . Employ Pd-catalyzed cross-coupling for late-stage diversification of aryl groups .

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